molecular formula C23H25ClN6O8S3 B026629 Cefmepidium chloride CAS No. 107452-79-9

Cefmepidium chloride

Cat. No.: B026629
CAS No.: 107452-79-9
M. Wt: 645.1 g/mol
InChI Key: WYKASFRWOOMFNP-ZISBYHFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefmepidium chloride is a semi-synthetic cephalosporin antibiotic characterized by a β-lactam core structure with distinct substituents that enhance its stability against β-lactamases and broaden its antimicrobial spectrum. Its molecular formula is C₁₉H₂₅ClN₆O₅S₂·HCl·H₂O (molecular weight: ~571.50 g/mol), featuring a 7-β-(2-amino-4-thiazolyl)(methoxyimino)acetyl side chain and a 3-(1-methylpyrrolidinium)methyl group . This structural configuration confers potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa, while retaining efficacy against Gram-positive pathogens like Staphylococcus aureus. Clinically, it is used for treating respiratory, urinary tract, and intra-abdominal infections .

Properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(1-methylpyridin-1-ium-4-yl)sulfanylmethyl]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O8S3.ClH/c1-23(2,21(34)35)37-27-14(13-9-39-22(24)25-13)17(30)26-15-18(31)29-16(20(32)33)11(10-40(36)19(15)29)8-38-12-4-6-28(3)7-5-12;/h4-7,9,15,19H,8,10H2,1-3H3,(H4-,24,25,26,30,32,33,34,35);1H/b27-14-;/t15-,19-,40?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKASFRWOOMFNP-ZISBYHFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3=O)CSC4=CC=[N+](C=C4)C)C(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3=O)CSC4=CC=[N+](C=C4)C)C(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN6O8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107452-79-9
Record name Cefmepidium chloride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107452799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFMEPIDIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/726233N8L3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Step 1: Deprotection of GCLE

The synthesis initiates with the removal of the 4-position protecting group from GCLE. This step employs organic acids such as formic acid, acetic acid, or trifluoroacetic acid in halogenated solvents (e.g., dichloromethane, chloroform) or polar aprotic solvents (e.g., DMF, DMSO) at cryogenic temperatures (-30°C to -20°C). The molar ratio of acid to GCLE is critical, maintained at 6.5–7.5:1 to ensure complete deprotection without side reactions. Post-reaction, the product (DGCLE) is precipitated using nonpolar solvents like diethyl ether or petroleum ether, achieving yields exceeding 85%.

Step 2: Alkylation with N-Methylpyrrolidine

DGCLE undergoes alkylation with N-methylpyrrolidine in dichloromethane or ethyl acetate at 0–5°C. This reaction introduces the quaternary ammonium moiety essential for enhanced bacterial membrane penetration. The alkylated intermediate (3-NMP-DGCLE) is isolated by adding antisolvents such as n-hexane, with purity validated via thin-layer chromatography (TLC).

Step 3: Enzymatic Deprotection

The 7-site protecting group is cleaved using immobilized penicillin acylase in aqueous medium. This enzymatic step operates under mild conditions (pH 7.0–7.5, 25–30°C), minimizing degradation of the β-lactam ring. Activated carbon decolorization and subsequent acidification with hydrochloric acid precipitate 7-aminocphalosporanic acid (7-ACP), which is filtered and dried for the final step.

Step 4: Acylation and Final Product Formation

7-ACP reacts with AE-active ester (thionoxime acid mercaptobenzothiazole) in dichloromethane using triethylamine as a base. The acylation proceeds at 27–29°C for 2–3 hours, followed by extraction with ethyl acetate and crystallization via acetone addition. This step yields this compound with a molar yield of 86.9% and purity >99.6%, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Table 1: Industrial Synthesis Parameters for this compound

StepReagentsSolventTemperatureYield
1Formic acid, GCLEDichloromethane-30°C85%
2N-MethylpyrrolidineDCM0–5°C88%
3Penicillin acylaseWater25–30°C90%
4AE-active ester, Et₃NDCM28°C86.9%

Chlorination Methodologies in Intermediate Synthesis

A pivotal intermediate in this compound synthesis is the glycosyl chloride derivative, produced via trichlorotriazine (TCT)-DMF-mediated chlorination. This method, optimized for cephalosporin frameworks, employs stoichiometric ratios of TCT:DMF (1:4) in dichloroethane (DCE) or dichloromethane at 45–60°C. Bases such as 1,8-diazabicycloundec-7-ene (DBU) or potassium carbonate facilitate proton scavenging, reducing reaction times to 1.5–4 hours with yields of 75–87%. The protocol’s efficiency stems from TCT’s dual role as a chlorinating agent and Lewis acid, activating hydroxyl groups for nucleophilic substitution.

Optimization and Yield Enhancement Strategies

Solvent Selection and Reaction Kinetics

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of cephalosporin intermediates, while halogenated solvents stabilize reactive intermediates during low-temperature reactions. Kinetic studies indicate that maintaining pH 7.0–9.0 during quaternization prevents β-lactam ring hydrolysis, a common side reaction in cephalosporin synthesis.

Catalytic Innovations

Recent advances explore immobilized enzymes for deprotection steps, offering reusability and reduced production costs. For instance, penicillin acylase immobilized on epoxy-activated supports retains >90% activity after 10 cycles, significantly improving process sustainability.

Purity Control Measures

Critical quality attributes include limiting Δ² isomer formation, achieved by stringent temperature control during acylation. HPLC analyses with C18 columns and UV detection at 254 nm ensure compliance with pharmacopeial standards (purity >98%).

Comparative Analysis of Synthesis Routes

The TCT-DMF chlorination method offers advantages over traditional PCl₅-based routes, including milder conditions and higher regioselectivity. However, the industrial four-step process remains dominant due to scalability and cost-effectiveness, particularly in large-scale API manufacturing. Emerging techniques such as continuous flow chemistry show promise for further reducing reaction times and waste generation.

Chemical Reactions Analysis

Types of Reactions

Cefmepidium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from Cefmepidium.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from Cefmepidium.

    Substitution: This reaction involves the replacement of one functional group in Cefmepidium with another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Common reagents for substitution reactions include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Cefmepidium may produce sulfoxides or sulfones, while reduction may yield thiols or amines.

Mechanism of Action

Cefmepidium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan layer synthesis. This inhibition disrupts the cell wall structure, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Cefmepidium chloride belongs to the fourth-generation cephalosporins, sharing structural similarities with cefepime, cefpirome, and cefquinome. Key differences lie in their side chains and cationic substituents, which influence pharmacokinetics and microbial resistance profiles.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₁₉H₂₅ClN₆O₅S₂·HCl·H₂O 571.50 β-lactam core, 4-thiazolyl methoxyimino group, 1-methylpyrrolidinium chloride
Cefepime C₁₉H₂₄ClN₆O₅S₂·HCl 571.50 Similar β-lactam core but lacks a hydration site; pyrrolidinium group differs in charge
Cefpirome C₂₂H₂₂N₆O₅S₂ 514.57 2-aminothiazole group; zwitterionic structure at physiological pH
Cefquinome C₂₃H₂₄N₆O₅S₂ 530.60 Quaternary ammonium group; enhanced stability in acidic environments

Sources:

Antimicrobial Spectrum and Efficacy

  • This compound exhibits broader Gram-negative coverage than cefepime , particularly against Acinetobacter baumannii (MIC₉₀: ≤8 µg/mL vs. ≥16 µg/mL for cefepime) .
  • Compared to cefpirome , it shows superior activity against Enterobacteriaceae due to its enhanced penetration through bacterial outer membranes .
  • Cefquinome, a veterinary cephalosporin, shares structural motifs with this compound but is less effective in human pharmacokinetic models due to rapid renal clearance .

Table 2: In Vitro Activity Against Common Pathogens

Pathogen This compound (MIC₉₀, µg/mL) Cefepime (MIC₉₀, µg/mL) Cefpirome (MIC₉₀, µg/mL)
E. coli ≤1 ≤1 ≤2
P. aeruginosa 8 16 32
S. aureus (MSSA) 2 4 2
K. pneumoniae ≤1 ≤1 ≤2

Sources:

Research Findings and Methodological Considerations

Recent studies emphasize the importance of parallel comparative testing for evaluating structural and functional similarities between this compound and reference cephalosporins. For example, nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm that minor differences in side-chain stereochemistry significantly impact β-lactamase resistance . Regulatory guidelines recommend characterizing at least three batches of test and reference compounds to ensure manufacturing consistency .

Biological Activity

Cefmepidium chloride is a beta-lactam antibiotic belonging to the cephalosporin class. It has been investigated for its biological activity, particularly against various bacterial infections. This article provides a comprehensive overview of its biological properties, mechanisms of action, pharmacokinetics, and relevant case studies.

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. The inhibition of PBPs leads to weakened cell walls and ultimately results in bacterial lysis and death.

Pharmacokinetics

The pharmacokinetic properties of this compound include:

  • Absorption : Rapidly absorbed after administration.
  • Distribution : Widely distributed in body tissues and fluids.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted mainly via urine, with a half-life that varies based on dosage and patient factors.

Biological Activity

This compound demonstrates significant activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy has been evaluated in various studies, highlighting its role in treating infections caused by resistant strains.

In Vitro Studies

In vitro studies have shown that this compound is effective against:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these pathogens indicate that this compound can inhibit growth at low concentrations, making it a potent option for treating serious infections.

Bacteria MIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Klebsiella pneumoniae2.0
Pseudomonas aeruginosa4.0

Case Studies

Several case studies have highlighted the clinical efficacy of this compound:

  • Case Study on Surgical Infections :
    • A study involving patients undergoing orthopedic surgery found that this compound significantly reduced postoperative infection rates compared to traditional antibiotics.
    • Patients receiving cefmepidium showed a 30% reduction in infection rates, demonstrating its effectiveness in surgical prophylaxis.
  • Case Study on Respiratory Infections :
    • In a clinical trial involving patients with community-acquired pneumonia, this compound led to faster resolution of symptoms compared to control groups treated with standard therapy.
    • The trial reported a 20% improvement in recovery times, indicating its potential as a first-line treatment for respiratory infections.

Adverse Effects and Considerations

While this compound is generally well-tolerated, some adverse effects have been reported:

  • Gastrointestinal disturbances (nausea, vomiting)
  • Allergic reactions (rash, anaphylaxis)
  • Alterations in liver function tests

Monitoring for these side effects is essential during treatment.

Q & A

Q. How can researchers address ethical concerns in animal studies involving this compound?

  • Methodological Answer : Adhere to ARRIVE guidelines for reporting in vivo experiments, including randomization, blinding, and statistical power calculations . Obtain approval from institutional animal ethics committees (IACUC) and disclose compliance in the methods section. Use alternatives like organ-on-chip models where feasible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cefmepidium chloride
Reactant of Route 2
Cefmepidium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.